molecular formula C9H17NO2 B1615280 N-(Butoxymethyl)methacrylamide CAS No. 5153-77-5

N-(Butoxymethyl)methacrylamide

Cat. No.: B1615280
CAS No.: 5153-77-5
M. Wt: 171.24 g/mol
InChI Key: ADGJZVKOKVENDN-UHFFFAOYSA-N
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Description

N-(Butoxymethyl)methacrylamide ( 5153-77-5) is a specialty methacrylamide derivative with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . It is a reactive monomer that serves as a versatile building block in polymer science, particularly valued for its role as a crosslinking agent in the development of advanced materials. Its primary research value lies in its ability to impart specific performance enhancements to polymers, including improved flexibility, adhesion, and chemical resistance . This compound is functionally integral to creating self-crosslinkable polymers. The N-butoxymethyl group attached to the methacrylamide moiety is reactive and can undergo crosslinking reactions with other functional groups, such as hydroxyls, carboxyls, or amides, within a polymer matrix . This mechanism allows researchers to formulate coatings and composites that cure to form durable, solvent-resistant, and thermoset networks without requiring external crosslinking agents . In application-oriented research, this compound is explored for use in self-crosslinkable coating compositions for industrial and protective applications . It is also highly relevant in the synthesis of functional polymers for adhesives, where it enhances bonding strength and durability, and in specialty polymer formulations that demand tailored flexibility and toughness . The compound can be analyzed and purified using reverse-phase (RP) HPLC methods, supporting its use in rigorous laboratory settings . As a reactive chemical, this compound requires proper safety precautions. It is harmful if swallowed and is a combustible liquid . Researchers should wear appropriate personal protective equipment, including gloves and safety goggles, and ensure good ventilation during handling. This product is intended for research and development purposes only and is not classified as a drug, food, or cosmetic. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(butoxymethyl)-2-methylprop-2-enamide
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InChI

InChI=1S/C9H17NO2/c1-4-5-6-12-7-10-9(11)8(2)3/h2,4-7H2,1,3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ADGJZVKOKVENDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCNC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80199502
Record name N-(Butoxymethyl)methacrylamide
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Molecular Weight

171.24 g/mol
Source PubChem
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CAS No.

5153-77-5
Record name N-(Butoxymethyl)-2-methyl-2-propenamide
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Record name N-(Butoxymethyl)methacrylamide
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Record name N-(Butoxymethyl)methacrylamide
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Record name N-(butoxymethyl)methacrylamide
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Record name N-(BUTOXYMETHYL)METHACRYLAMIDE
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Synthesis and Preparative Methodologies of N Butoxymethyl Methacrylamide Monomer

Etherification Processes for N-(Butoxymethyl)methacrylamide Synthesis

The principal route for synthesizing this compound involves the etherification of an N-methylolmethacrylamide precursor. This process is a cornerstone of its industrial production.

The synthesis of NBMA is predominantly achieved through the acid-catalyzed etherification of N-methylolmethacrylamide with n-butanol. patentguru.com The reaction mechanism involves the protonation of the hydroxyl group of N-methylolmethacrylamide by an acid catalyst, forming a carbocation intermediate. This is followed by a nucleophilic attack by the oxygen atom of n-butanol, leading to the formation of an ether linkage and the release of a water molecule.

A variety of acid catalysts can be employed to facilitate this reaction. Commonly used catalysts include:

Hydrochloric acid (HCl): Achieves yields of 85–90%, though it necessitates thorough washing to prevent equipment corrosion.

Sulfuric acid (H₂SO₄): Also utilized in reflux conditions to drive the etherification.

p-Toluenesulfonic acid (PTSA): A milder alternative that can produce yields of around 88% and allows for easier post-reaction separation.

Maleic anhydride: Can also serve as a catalyst in the reaction mixture. google.com

Recent advancements have explored hybrid catalytic systems to enhance selectivity and reaction rates. For instance, molybdenum or tungsten-based systems paired with basic compounds can reduce side reactions. Additionally, the use of phase-transfer catalysts like tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) has been shown to increase etherification rates by 15%.

The efficiency and selectivity of NBMA synthesis are highly dependent on several key reaction parameters. Careful control of these conditions is crucial for maximizing yield and minimizing the formation of byproducts.

Key Influential Parameters:

ParameterLaboratory-Scale ConditionsIndustrial-Scale ConditionsImpact on Reaction
Catalyst HCl (5 wt%)PTSA (3 wt%)Influences reaction rate and corrosion.
Temperature 85°C90°CAccelerates the reaction; higher temperatures can promote side products.
Reaction Time 5 hours3.5 hoursMonitored for completion, typically via thin-layer chromatography (TLC).
Molar Ratio 1:1.2 (NMA to n-butanol)Optimized for industrial scaleA slight excess of n-butanol helps ensure complete conversion of N-methylolacrylamide.
Solvent Recovery 70%95%Affects process economics and environmental impact.
Yield 87%92%Reflects overall process efficiency.

This table presents a comparative analysis of typical laboratory and industrial scale reaction conditions for the synthesis of this compound.

A primary byproduct of this reaction is N,N'-bis(butoxymethyl)acrylamide, which forms through over-etherification. To mitigate its formation, strict stoichiometric control is essential, typically limiting the n-butanol to a 1.2 molar equivalent. Implementing a low-temperature phase, for instance, conducting the initial hour of the reaction at 60°C, can reduce dimerization by as much as 40%.

Following the etherification, a series of washing steps are typically employed to remove unreacted reagents and acidic residues. google.com This often includes a wash with a salt solution (e.g., 10% sodium chloride) to remove residual n-butanol, followed by an alkali wash (e.g., 5% sodium bicarbonate) to neutralize the acid catalyst, and finally a deionized water wash to eliminate any remaining ionic impurities.

Purity Enhancement Techniques for this compound Monomer

To achieve the high purity required for polymerization applications, crude this compound must undergo further purification. The primary methods employed are crystallization and chromatography.

Crystallization is an effective technique for obtaining high-purity NBMA. This method relies on the principle of solubility differences between the desired monomer and any impurities at different temperatures. A common procedure involves dissolving the crude NBMA in a suitable solvent, such as ethyl acetate (B1210297), and then cooling the solution to a low temperature (e.g., -10°C). This temperature reduction decreases the solubility of NBMA, causing it to crystallize out of the solution, leaving impurities behind in the solvent. This process can yield crystals with a purity of 99%.

Chromatographic techniques offer another powerful means of purifying NBMA. Column chromatography, in particular, is frequently used to separate the monomer from polar impurities. In a typical setup, a silica (B1680970) gel column is used as the stationary phase, and a mixture of solvents, such as hexane (B92381) and ethyl acetate in a 7:3 ratio, serves as the mobile phase. As the crude product mixture passes through the column, the components separate based on their differential adsorption to the silica gel, allowing for the collection of pure NBMA fractions.

High-performance liquid chromatography (HPLC) is another valuable analytical and preparative tool for NBMA. sielc.comsielc.com Reverse-phase HPLC methods have been developed using columns like Newcrom R1. sielc.comsielc.com A typical mobile phase for such separations consists of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid is often substituted for phosphoric acid. sielc.comsielc.com These HPLC methods are scalable and can be adapted for the isolation of impurities in preparative separations. sielc.comsielc.com

Polymerization Mechanisms of N Butoxymethyl Methacrylamide

Free Radical Polymerization of N-(Butoxymethyl)methacrylamide

Free radical polymerization is a common and well-established method for polymerizing this compound. google.com This process involves the initiation, propagation, and termination of polymer chains through the action of free radicals.

Initiation Mechanisms in this compound Systems

The initiation of the free radical polymerization of NBMA typically involves the use of thermal or photochemical initiators that decompose to generate free radicals. Common initiators include azo compounds, such as azobisisobutyronitrile (AIBN) and dimethyl 2,2′-azobisisobutyrate, and peroxides. researchgate.netdntb.gov.ua

The initiation process can be described by the following steps:

Decomposition of the initiator: The initiator molecule (I) decomposes upon heating or irradiation to form two free radicals (R•).

I → 2R•

Addition to the monomer: The generated radical (R•) then adds to the double bond of the this compound monomer (M) to form a new, larger radical (RM•), which is the first monomeric radical.

R• + M → RM•

Propagation Kinetics and Chain Growth Characteristics

Following initiation, the monomeric radical rapidly adds to subsequent monomer molecules in the propagation step. This process leads to the growth of the polymer chain. researchgate.net

RM• + M → RM₂•

RMₙ• + M → RMₙ₊₁•

The rate of propagation is characterized by the propagation rate constant (kₚ). Studies on structurally similar monomers, such as N,N-dimethylacrylamide, have shown a high propagation rate constant, which is attributed to the reactivity of the free radical. researchgate.net For instance, the propagation rate constant for styrene (B11656) has been shown to remain constant over a range of polymer chain lengths. researchgate.net Quantum mechanical studies on N-methylacrylamide have also been used to understand the propagation kinetics in free radical polymerization. researchgate.net

The propagation kinetics can be influenced by various factors, including monomer concentration, temperature, and the solvent used. For example, in the radical copolymerization of methyl acrylate (B77674) and N-tert-butyl acrylamide (B121943), the composition-averaged copolymerization propagation rate coefficient was found to increase with increasing methyl acrylate content. rsc.org

Chain Transfer Reactions and Their Influence on Polymerization

Chain transfer is a reaction in which the activity of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent (CTA). wikipedia.org This process results in the termination of the growing polymer chain and the creation of a new radical that can initiate the growth of a new chain. Consequently, chain transfer reactions generally lead to a decrease in the average molecular weight of the final polymer. wikipedia.org

The general mechanism for chain transfer is: P• + X-A → P-X + A•

Where P• is the growing polymer radical and X-A is the chain transfer agent.

In the polymerization of this compound and related monomers, chain transfer can occur to various species present in the reaction mixture. For example, studies on N-methylol acrylamide have shown that chain transfer to the polymer can occur, leading to branching. clarkson.edu The use of chain transfer agents like carbon tetrabromide (CBr₄) has been shown to decrease the amount of gel formation in the emulsion polymerization of n-butyl methacrylate (B99206) and N-methylol acrylamide. clarkson.edu

Investigations into the radical polymerization of other acrylamide monomers, such as N-tert-butylacrylamide (TBAM) and N-(2-morpholin-4-ylethyl)acrylamide (MEA), in various alcohol solvents have demonstrated the occurrence of chain transfer to the solvent. rsc.org The chain transfer to solvent constant (Ctr,S) was found to increase with the number of methylene (B1212753) units in linear alcohol solvents. rsc.org This suggests that the choice of solvent can significantly impact the molecular weight of the resulting polymer in the polymerization of NBMA.

Controlled/Living Radical Polymerization (CRP) Techniques for this compound

To achieve better control over the polymer architecture, molecular weight, and molecular weight distribution, controlled/living radical polymerization (CRP) techniques are employed. sigmaaldrich.com These methods introduce a reversible deactivation of the propagating radicals, allowing for the simultaneous growth of all polymer chains. sigmaaldrich.com The most common CRP techniques include Nitroxide-Mediated Polymerization (NMP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. sigmaaldrich.commdpi.com

Nitroxide-Mediated Polymerization (NMP) of this compound

Nitroxide-Mediated Polymerization (NMP) is a CRP technique that utilizes a stable nitroxide radical to reversibly trap the propagating polymer radical. icp.ac.runih.gov This establishes an equilibrium between active (propagating) and dormant (trapped) species, leading to controlled polymer growth. icp.ac.ru

While the direct NMP of methacrylates has been challenging, the copolymerization approach with a controlling comonomer has shown success. bohrium.com For instance, the SG1 nitroxide has been effective for the polymerization of styrenics and acrylates/acrylamides. bohrium.com Research on the homopolymerization of the structurally similar N-(isobutoxymethyl)acrylamide (IBMA) by NMP has demonstrated a linear increase in number-average molecular weight with conversion, while maintaining low dispersities (Mw/Mn < 1.30). researchgate.net Successful chain extension of poly(IBMA) with styrene further indicated a high degree of livingness. researchgate.net

The synthesis of poly(n-butyl methacrylate) by nitroxide-mediated miniemulsion polymerization has also been successfully conducted to high conversions and high solids content, indicating the potential for applying similar techniques to NBMA. rsc.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a versatile CRP method that can be applied to a wide range of monomers, including acrylamides. sigmaaldrich.commdpi.com The control in RAFT polymerization is achieved through the use of a RAFT agent, typically a thiocarbonylthio compound (ZC(=S)SR). sigmaaldrich.com The propagating radical (P•) adds to the RAFT agent, forming an intermediate radical which then fragments to release a new radical (R•) and a polymeric RAFT agent (P-S(C=S)Z). This new radical can then initiate polymerization, and the polymeric RAFT agent can reversibly deactivate other growing chains.

The key to successful RAFT polymerization is the selection of an appropriate RAFT agent for the specific monomer and reaction conditions. sigmaaldrich.com For acrylates and acrylamides, trithiocarbonates are often suitable RAFT agents. sigmaaldrich.commdpi.com For example, the RAFT polymerization of acrylamide in dimethyl sulfoxide (B87167) (DMSO) at 70 °C using dodecyl trithiodimethyl propionic acid (DMPA) as the CTA has been shown to be effective. mdpi.com

Recent studies have utilized photo-induced electron transfer RAFT (PET-RAFT) polymerization for grafting N-(isobutoxymethyl)acrylamide (NIBMA) from a D-aminoacylase enzyme. cumhuriyet.edu.tr This highlights the applicability of RAFT for creating well-defined polymer-protein conjugates with NBMA-like monomers. cumhuriyet.edu.tr The synthesis of biodegradable multiblock poly[N-(2-hydroxypropyl)methacrylamide] has also been achieved via RAFT polymerization, demonstrating the ability to create complex polymer architectures. nih.gov

Below is a table summarizing key research findings related to the polymerization of this compound and similar monomers.

Polymerization TechniqueMonomer(s)Key FindingsReference(s)
Free Radical PolymerizationThis compoundCan be polymerized via free radical initiation. google.com
Free Radical Emulsion Polymerizationn-butyl methacrylate, N-methylol acrylamideUse of CBr₄ as a chain transfer agent decreased gel formation. clarkson.edu
Nitroxide-Mediated PolymerizationN-(isobutoxymethyl)acrylamide (IBMA)Linear increase in Mn with conversion; Mw/Mn < 1.30. Successful chain extension with styrene. researchgate.net
RAFT PolymerizationN-(isobutoxymethyl)acrylamide (NIBMA)Used in PET-RAFT to graft from a D-aminoacylase enzyme. cumhuriyet.edu.tr
RAFT PolymerizationAcrylamideEffective polymerization in DMSO at 70°C with DMPA as CTA. mdpi.com

Atom Transfer Radical Polymerization (ATRP) Considerations

Atom Transfer Radical Polymerization (ATRP) is another robust CRP method used to synthesize polymers with controlled molecular weights and low dispersity. springernature.com The mechanism relies on a reversible redox process catalyzed by a transition metal complex, typically copper-based, which cycles between a lower oxidation state (activator) and a higher oxidation state (deactivator). cmu.edu

However, the ATRP of acrylamide-type monomers, including N-substituted acrylamides and methacrylamides, presents significant challenges. cmu.eduresearchgate.net Studies on the ATRP of N,N-dimethylacrylamide (DMAA) have shown that achieving a controlled polymerization is difficult. cmu.edu The primary issues include:

Catalyst Complexation : The amide functionality in the monomer and the resulting polymer can complex with the copper catalyst. This interaction can stabilize the propagating radical, retard the deactivation step, and lead to an undesirably high concentration of radicals, resulting in termination reactions and poor control over the polymerization. cmu.edu

Side Reactions : The penultimate amide group may participate in side reactions, such as intramolecular displacement of the terminal halogen atom, leading to chain termination. cmu.edu

These factors often lead to broad molecular weight distributions and a lack of agreement between theoretical and experimental molecular weights. cmu.edu

Despite these challenges, strategies have been developed to gain better control over the polymerization of related acrylamide monomers. One of the most effective approaches is the use of Lewis acids. researchgate.netnih.gov The addition of a Lewis acid, such as yttrium triflate (Y(OTf)₃), can coordinate to the carbonyl oxygen of the acrylamide monomer. nih.gov This interaction is believed to:

Reduce Catalyst Complexation : The Lewis acid's interaction with the amide group can lessen the problematic complexation with the copper catalyst, allowing the ATRP equilibrium to function more effectively. nih.gov

Control Stereochemistry : The presence of a Lewis acid can influence the stereochemistry of the polymer chain, often leading to an increase in isotacticity. researchgate.netresearchgate.net

For instance, the controlled ATRP of N-hydroxyethyl acrylamide (HEAA) was successfully achieved in the presence of Y(OTf)₃, yielding polymers with controlled molecular weight, narrow dispersity, and high isotacticity. nih.gov This suggests that a similar Lewis acid-mediated approach could be essential for the successful ATRP of this compound.

Table 2: Key Considerations for ATRP of this compound.
FactorChallenge/ConsiderationPotential SolutionReference
Catalyst SystemCopper catalyst can complex with the amide group, leading to loss of control.Use of highly active catalyst systems; addition of Lewis acids (e.g., Y(OTf)₃) to mitigate complexation. cmu.edunih.gov
LigandLigand choice is crucial for catalyst activity and solubility. Strongly complexing ligands are often needed.Screening ligands like Me₄Cyclam or other potent nitrogen-based ligands. cmu.edu
SolventThe choice of solvent can influence reaction kinetics and side reactions.Protic solvents or polar aprotic solvents may be suitable, but optimization is required. cmu.edunih.gov
Side ReactionsIntramolecular cyclization and termination can occur.Lowering reaction temperature; using a more effective deactivator. cmu.edu
StereocontrolAchieving specific tacticity can be difficult in standard radical polymerization.Employing Lewis acids can significantly enhance isotactic content. researchgate.netresearchgate.net

Copolymerization Behavior and Monomer Reactivity of N Butoxymethyl Methacrylamide

Monomer Reactivity Ratios in N-(Butoxymethyl)methacrylamide Copolymerization

The concept of monomer reactivity ratios is fundamental to understanding and controlling copolymerization processes. These ratios, denoted as r₁ and r₂, describe the relative tendency of a growing polymer chain ending in one monomer unit to add the same monomer versus the comonomer.

The accurate determination of monomer reactivity ratios is crucial for predicting copolymer composition and microstructure. acs.org Several methodologies have been developed for this purpose, ranging from classic linear methods to more sophisticated computational models.

Historically, linearized methods such as the Fineman-Ross (FR) and Kelen-Tüdös (KT) methods have been widely used. scielo.orguobabylon.edu.iq These methods involve analyzing the copolymer composition at low monomer conversions (typically below 5-10%) to simplify the governing Mayo-Lewis equation. uobabylon.edu.iqtmoritani.com The FR and KT methods rearrange the copolymer composition equation into a linear form, allowing reactivity ratios to be determined from the slope and intercept of a plotted line. scielo.org Spectroscopic techniques like Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to determine the composition of the resulting copolymers. scielo.orguobabylon.edu.iq

However, linearized methods can distort the error structure of the data, potentially leading to inaccurate estimates. rsc.org Modern approaches recommend non-linear methods that directly fit experimental data (comonomer feed composition, copolymer composition, and conversion) to the integrated form of the Mayo-Lewis equation. rsc.org These methods, often implemented with computational software, provide more robust and statistically sound estimates of reactivity ratios and their joint confidence intervals. acs.orgrsc.org For copolymerizations involving reversible propagation, specialized kinetic models and stochastic simulations are employed to accurately determine reactivity ratios. acs.orgchemrxiv.org

Data on the specific reactivity ratios of this compound are not abundant in publicly available literature. However, research on the closely related N-(n-butoxymethyl)acrylamide provides valuable insights.

Vinyl Acetate (B1210297): An investigation into the copolymerization of N-(n-butoxymethyl)-acrylamide (Monomer 1) with vinyl acetate (Monomer 2) determined the reactivity ratios to be r₁ = 8 and r₂ = 0.095. tmoritani.comresearchgate.net These values were ascertained by analyzing copolymers of various compositions synthesized at low conversions of vinyl acetate (<5%). tmoritani.com The high value of r₁ indicates that a growing polymer chain with an N-(n-butoxymethyl)-acrylamide terminal unit strongly prefers to add another N-(n-butoxymethyl)-acrylamide monomer rather than vinyl acetate. Conversely, the low r₂ value suggests that a chain ending in a vinyl acetate unit is more likely to react with an N-(n-butoxymethyl)-acrylamide monomer.

Interactive Data Table: Reactivity Ratios for N-(n-butoxymethyl)acrylamide (M₁) and Vinyl Acetate (M₂) System

Monomer 1 (M₁) Monomer 2 (M₂) r₁ r₂ Source(s)
N-(n-butoxymethyl)acrylamide Vinyl Acetate 8 0.095 tmoritani.comresearchgate.net

Styrene (B11656) and Acrylics: Specific monomer reactivity ratios for the copolymerization of this compound with styrene or various acrylic monomers are not explicitly reported in the reviewed literature. However, numerous patents describe the creation of copolymers containing these monomers, indicating that such copolymerizations are feasible and industrially relevant. nite.go.jpgoogle.comnite.go.jpajcsd.org For example, copolymers of N-(butoxymethyl)acrylamide have been synthesized with styrene, butyl acrylate (B77674), methyl methacrylate (B99206), and 2-hydroxyethyl acrylate to create self-crosslinkable polymers for coating compositions. nite.go.jpgoogle.com The homopolymerization of N-(isobutoxymethyl)acrylamide and its subsequent chain extension with styrene to form block copolymers has also been successfully demonstrated, suggesting a high degree of livingness in controlled radical polymerization processes. researchgate.net

Copolymerization with Diverse Vinyl Monomers

This compound's functional butoxymethyl group allows for its incorporation into a wide array of polymer backbones, imparting properties such as self-crosslinking capabilities.

This compound is frequently copolymerized with a variety of acrylic and methacrylic esters to produce functional resins, primarily for the coatings industry. google.com These copolymers are often designed to be self-crosslinkable, eliminating the need for separate crosslinking agents. Patents describe compositions where N-(butoxymethyl)acrylamide is copolymerized with monomers such as:

Butyl acrylate google.com

Methyl methacrylate nite.go.jpajcsd.org

Butyl methacrylate google.com

Styrene nite.go.jpgoogle.comnite.go.jp

2-hydroxyethyl acrylate nite.go.jpajcsd.org

Acrylic acid nite.go.jpajcsd.org

For instance, a self-crosslinkable film-forming composition can be made from a non-gelled addition polymer which is the free-radical initiated reaction product of an N-alkoxymethyl(meth)acrylamide and at least one other ethylenically unsaturated monomer. google.com In one example, a 30% N-(n-butoxymethyl)acrylamide functional acrylic polymer was prepared with butyl acrylate, butyl methacrylate, and styrene. google.com These systems can be synthesized via solution or emulsion polymerization techniques. google.com

The copolymerization of N-(alkoxymethyl)acrylamides with vinyl acetate is a well-established method for producing modified poly(vinyl alcohol) (PVAL) with self-crosslinking properties. tmoritani.comresearchgate.net The process involves first copolymerizing N-(n-butoxymethyl)acrylamide with vinyl acetate. tmoritani.comtmoritani.com The resulting copolymer is then subjected to alcoholysis, which converts the vinyl acetate units into vinyl alcohol units, yielding a modified PVAL. tmoritani.com

This modification is highly useful because the crosslinking timing can be controlled. tmoritani.comresearchgate.net The resulting modified PVAL is stable in powder form and in aqueous solution, with crosslinking occurring only upon drying and heating, often with the aid of an acid catalyst like ammonium (B1175870) chloride. tmoritani.com A modified PVAL containing just 1.0 mol% of N-(n-butoxymethyl)acrylamide units can produce a crosslinked film with high resistance to boiling water, demonstrating a very low sol fraction (0.8%) and a swelling degree of 2.4 wt/wt. tmoritani.comresearchgate.net This approach provides a significant functional modification to PVAL, enhancing its water resistance for applications in fibers, films, and coatings. tmoritani.com

N-(butoxymethyl)acrylamide has been successfully copolymerized with organosilane monomers to create novel crosslinker systems. koreascience.krrubber.or.kr In one study, N-butoxymethyl acrylamide (B121943) was copolymerized with a trimethoxy silane (B1218182) monomer via solution polymerization. koreascience.krrubber.or.kr The resulting silane-amide copolymer could then react with hydroxyl groups in a main polymer chain, such as an acryl polyol, without requiring an additional crosslinker. koreascience.kr It was observed that as the content of N-butoxymethyl acrylamide in the copolymer increased, the molecular weight, glass transition temperature, and viscosity of the synthesized crosslinker also increased. koreascience.krrubber.or.kr This demonstrates a method for creating hybrid materials that combine the reactivity of the butoxymethyl amide group with the properties imparted by organosilanes.

Other Unsaturated Monomers and Their Copolymerization Kinetics

This compound (NBMA) can undergo copolymerization with a variety of other unsaturated monomers, which allows for the synthesis of polymers with tailored properties. The kinetics of these copolymerizations, particularly the monomer reactivity ratios, dictate the composition and microstructure of the resulting copolymer chain.

While specific reactivity ratios for this compound with a wide range of monomers are not extensively documented in readily available literature, studies on similar systems provide insight. For example, the copolymerization of n-butyl acrylate (nBuA) and methyl methacrylate (MMA) has been thoroughly investigated, with reactivity ratios determined by methods such as Fineman-Ross and Kelen-Tudos. uni-bayreuth.devnu.edu.vn These studies show that the reactivity ratios are crucial for predicting copolymer composition and are influenced by the polymerization method, such as conventional radical polymerization versus atom transfer radical polymerization (ATRP). uni-bayreuth.deuni-bayreuth.de In ATRP, the relative reactivity of macromonomers can be closer to that of small-molecule monomers, as diffusion control is less of a factor compared to conventional polymerization. uni-bayreuth.deuni-bayreuth.de

Research has demonstrated the copolymerization of NBMA with N,N-dimethylacrylamide (DMA) to create hydrogels with temperature-dependent swelling behavior. The incorporation of the butoxymethyl group from NBMA influences the lower critical solution temperature (LCST) of the resulting copolymer, making the material responsive to environmental temperature changes. The specific kinetics and reactivity ratios for this system determine the distribution of NBMA and DMA units along the polymer chain, which in turn governs the precise temperature at which the hydrogel properties change.

The table below summarizes the kinetic parameters for related acrylamide and acrylate copolymerization systems, illustrating the typical range of reactivity ratios and propagation rate coefficients observed.

Monomer 1 (M1)Monomer 2 (M2)Polymerization SystemReactivity Ratio (r1)Reactivity Ratio (r2)Key Finding
n-Butyl Acrylate (BA)Methyl Methacrylate (MMA)Toluene, 70°C, AIBN initiator0.481.86MMA is more reactive toward either propagating radical than BA. vnu.edu.vn
N-tert-butyl acrylamide (tBuAAm)Methyl Acrylate (MA)Ethanol/Water, 30°C, PLP-SECTerminal model fits well in ethanol-rich systems.The propagation rate of tBuAAm is significantly lower than that of MA. rsc.org
AcrylamideAlkyl Methacrylates (MM, EM, IPM, BM, HM)AIBN initiatorr1r2 < 1 for all pairsCopolymers have a predominantly random distribution of monomer units. asianpubs.org

Graft Copolymerization Strategies Involving this compound

Graft copolymerization is a powerful technique to create branched polymer architectures where side chains of one chemical composition are attached to a main polymer backbone of a different composition. This compound is a versatile monomer for such strategies, enabling the synthesis of materials with unique properties for advanced applications.

Grafting-From Methodologies for Polymer Architecture Control

The "grafting-from" approach involves growing polymer chains directly from initiation sites that have been anchored to a surface or a macromolecular backbone. cumhuriyet.edu.trrsc.org This method is particularly effective for achieving high grafting densities and creating well-defined polymer brushes, which are dense layers of surface-tethered polymers. rsc.orgnih.gov Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are frequently employed in "grafting-from" strategies to control the length, composition, and architecture of the grafted chains. nih.govnih.govmdpi.commdpi.com

N-(isobutoxymethyl)acrylamide (NIBMA), a structural isomer of NBMA, has been successfully used in "grafting-from" polymerizations to create complex polymer architectures. cumhuriyet.edu.trnih.govresearchgate.net For example, photo-induced electron transfer RAFT (PET-RAFT) polymerization has been utilized to grow NIBMA chains from a surface or another polymer. cumhuriyet.edu.trresearchgate.net This technique allows for polymerization under mild conditions and provides excellent control over the resulting polymer structure.

The process typically involves two main steps:

Immobilization of an Initiator or Chain Transfer Agent (CTA): A molecule capable of initiating polymerization (for ATRP) or mediating the polymerization (a CTA for RAFT) is first covalently attached to a substrate. mdpi.commdpi.com This substrate can be a flat surface like a silicon wafer, a nanoparticle, or a macromolecule such as a protein. nih.govbohrium.com

Surface-Initiated Polymerization: The substrate, now functionalized with initiating sites, is exposed to a solution containing the monomer (e.g., NBMA) and other necessary components for the polymerization to proceed. rsc.org The polymer chains then grow from the surface, forming a dense brush layer. rsc.org

The "grafting-from" method offers superior control over grafting density compared to the "grafting-to" method (where pre-synthesized polymers are attached to a surface), which is crucial for applications like creating effective antifouling surfaces. rsc.org By controlling the density of initiation sites and the polymerization conditions, the thickness and conformation of the grafted polymer chains can be precisely tailored. rsc.orgmdpi.com

Formation of Polymer-Protein Conjugates via Grafting

Covalently attaching synthetic polymers to proteins, a process known as bioconjugation, can significantly enhance a protein's stability, solubility, and biocompatibility, and can impart new functionalities. rsc.orgcumhuriyet.edu.tr The "grafting-from" technique is an increasingly preferred method for synthesizing these polymer-protein conjugates, as it allows for the growth of high molecular weight polymers directly from the protein surface and often simplifies purification. cumhuriyet.edu.trnih.gov

N-(isobutoxymethyl)acrylamide (NIBMA) has been used to create polymer-protein conjugates with enhanced properties. nih.govresearchgate.netcumhuriyet.edu.tr In a typical procedure, an enzyme is first chemically modified to attach a RAFT chain transfer agent (CTA) to its surface, often at the site of solvent-exposed primary amines like those on lysine (B10760008) residues. cumhuriyet.edu.trnih.govmdpi.com This "macro-CTA" then serves as the starting point for the polymerization of monomers.

A notable example is the modification of the enzyme D-aminoacylase using a "grafting-from" strategy with PET-RAFT polymerization. cumhuriyet.edu.trcumhuriyet.edu.trresearchgate.netcumhuriyet.edu.tr In these studies, both a hydrophilic monomer and the hydrophobic monomer NIBMA were grafted from the enzyme's surface to study the effect of polymer composition on the enzyme's function. cumhuriyet.edu.trcumhuriyet.edu.tr

Key findings from these studies include:

Enhanced Thermal Stability: The conjugation of polymer chains via the "grafting-from" method was found to increase the thermal stability of the D-aminoacylase enzyme. cumhuriyet.edu.trcumhuriyet.edu.tr

Increased Activity: The conjugate formed with the hydrophobic monomer, NIBMA, demonstrated a greater increase in enzyme activity compared to the conjugate with the hydrophilic monomer. cumhuriyet.edu.trcumhuriyet.edu.tr This highlights how the chemical nature of the grafted polymer can directly modulate the protein's biological function.

The table below summarizes the results of grafting NIBMA onto different enzymes.

ProteinMonomerGrafting MethodKey Outcome
D-aminoacylaseN-(isobutoxymethyl)acrylamide (NIBMA)"Grafting-From" via PET-RAFTIncreased thermal stability and higher enzymatic activity compared to the hydrophilic polymer conjugate. cumhuriyet.edu.trcumhuriyet.edu.tr
Lipase (from Thermomyces lanuginosus)N-(isobutoxymethyl)acrylamide (NIBMA)"Grafting-From" via PET-RAFTA significant increase in lipolytic activity that correlated with the length of the grafted polymer chains. nih.gov
Lipase (from Candida antarctica, CalB)N-(isobutoxymethyl)acrylamide (NIBMA)"Grafting-From" via PET-RAFTA significant decrease in lipolytic activity was observed after conjugation. nih.gov

These results demonstrate that "grafting-from" polymerization with monomers like this compound and its isomers is a highly effective strategy for creating advanced functional materials, from controlled polymer architectures on surfaces to bioactive protein-polymer conjugates with tailored properties. rsc.orgnih.gov

Crosslinking Chemistry and Mechanisms of N Butoxymethyl Methacrylamide Functional Polymers

Reaction Mechanisms of N-Butoxymethyl Groups in Crosslinking

The primary mechanism for the crosslinking action of N-(Butoxymethyl)methacrylamide (NBMA) involves the reactivity of its N-butoxymethyl group. This group can undergo condensation reactions with a variety of nucleophilic functional groups present in a polymer system, leading to the formation of stable, crosslinked networks that enhance the material's mechanical strength and chemical resistance.

Condensation Reactions with Hydroxyl and Carboxyl Moieties

Polymers containing this compound units can be effectively crosslinked through condensation reactions with hydroxyl (-OH) and carboxyl (-COOH) functional groups present on adjacent polymer chains or on a substrate. The reaction with a hydroxyl group, a process known as transetherification, results in the formation of a stable ether linkage and the elimination of butanol. This reaction is particularly relevant in systems containing polyvinyl alcohol or other hydroxyl-functional acrylic polymers. tmoritani.com

A similar condensation reaction occurs with carboxyl groups. The N-butoxymethyl group reacts with the carboxylic acid to form an ester linkage, again releasing a molecule of butanol. This crosslinking pathway is crucial for creating durable networks in polymers that contain acrylic acid or methacrylic acid as comonomers. google.com The use of monomers with carboxylic acid groups can also serve to catalyze the crosslinking reaction itself. google.com

The general mechanism for these acid-catalyzed reactions involves the protonation of the ether oxygen in the butoxymethyl group, which makes the butoxy group a better leaving group. This is followed by a nucleophilic attack from the hydroxyl or carboxyl group, leading to the formation of the crosslink and the release of butanol.

Reactions with Amine and Amide Functional Groups

The N-butoxymethyl group is also reactive towards primary and secondary amine (-NH₂) and amide (-CONH-) functional groups. The reaction with an amine group proceeds via a condensation mechanism, forming a stable amine linkage (specifically, a methylene (B1212753) bridge) and eliminating butanol. This allows for the crosslinking of polymers containing amine functionalities.

Furthermore, polymers incorporating NBMA can undergo self-condensation reactions where the N-butoxymethyl group of one monomer unit reacts with the amide group of another. researchgate.netscribd.com This reaction involves the amide nitrogen acting as a nucleophile, attacking the electrophilic carbon of the butoxymethyl group, leading to the formation of a crosslink and the release of butanol. This self-reaction is a key feature of self-crosslinkable polymer systems. researchgate.net

Role of External Catalysis in Crosslinking Reactions

The efficiency and rate of the crosslinking reactions involving this compound are significantly influenced by external catalysts, which can be either acidic compounds or thermal energy.

Acid-Catalyzed Crosslinking Kinetics and Efficiency

Acid catalysis is a primary method for controlling the onset and speed of crosslinking in NBMA-functionalized polymer systems. Strong acids, such as paratoluene sulfonic acid or dodecylbenzenesulfonic acid, can be added to the formulation to accelerate the condensation reactions. google.comscribd.com The acid catalyst works by protonating the oxygen of the butoxymethyl ether, making it a more favorable leaving group and thus increasing the electrophilicity of the adjacent methylene carbon. This significantly enhances the rate of nucleophilic attack by hydroxyl, carboxyl, or amide groups. scribd.com

In some systems, a latent acid catalyst like ammonium (B1175870) chloride is used. tmoritani.com At room temperature, the system remains stable; upon heating, the ammonium chloride decomposes to release HCl, which then catalyzes the crosslinking reaction. tmoritani.com This provides excellent control over the curing process, preventing premature crosslinking and ensuring a stable shelf life for the polymer solution or emulsion. tmoritani.comgoogle.com The pH of the system is a critical parameter, with lower pH values generally leading to faster and more extensive crosslinking. acs.org

The table below summarizes findings from a study on a self-crosslinkable Polyvinyl Alcohol (PVAL) modified with N-(n-butoxymethyl)-acrylamide (BMAM), illustrating the effect of a curing agent on the system's properties.

Sample IDBMAM in Copolymer (mol%)Curing AgentpH of Aqueous SolutionSwelling Degree (wt/wt)Sol Fraction (%)
Modified PVAL1.0Ammonium Chloride5.02.40.8

Data sourced from a study on self-crosslinkable PVAL modified with BMAM. The swelling degree and sol fraction were measured after heat treatment. tmoritani.com

Thermal Activation of Crosslinking Mechanisms

Heat is a crucial factor in activating the crosslinking mechanism, often used in conjunction with an acid catalyst. Applying heat to the polymer system provides the necessary activation energy for the condensation reactions to proceed at a practical rate. tmoritani.com For many industrial applications, such as coatings and adhesives, the polymer formulation is applied to a substrate and then cured by baking at elevated temperatures. tmoritani.comgoogle.com

Research has shown that heat-treating films containing NBMA-functionalized polymers leads to the formation of highly water-resistant materials due to the extensive crosslinking. For instance, a film made from a modified polyvinyl alcohol containing 1.0 mol% of N-(n-butoxymethyl)-acrylamide units, when heat-treated, exhibited a very low sol fraction, indicating a high degree of crosslinking. tmoritani.com

The table below presents data on the conditions used for thermal activation and the resulting properties of the crosslinked material.

Polymer SystemCrosslinking TemperatureCrosslinking TimeResulting Property
PVAL modified with 1.0 mol% BMAM150°C20 minHigh resistance to boiling water (Sol Fraction: 0.8%)

Data derived from a study on the crosslinking of modified PVAL films. tmoritani.com

Self-Crosslinkable Polymer Systems Incorporating this compound

A significant application of this compound is in the formulation of self-crosslinkable polymer systems. google.com These are materials that contain both the crosslinkable NBMA monomer and the necessary coreactant functional groups within the same polymer chain, eliminating the need for an external crosslinking agent. tmoritani.comgoogle.com

These systems are typically created by copolymerizing NBMA with other monomers that carry reactive functionalities. A prime example is the copolymerization of vinyl acetate (B1210297) and N-(n-butoxymethyl)-acrylamide. tmoritani.com After polymerization, the vinyl acetate units are hydrolyzed to vinyl alcohol units, resulting in a polymer chain with pendant hydroxyl groups alongside the N-butoxymethyl groups. tmoritani.com Upon heating, especially in the presence of an acid catalyst, these two groups react with each other to form a crosslinked network. tmoritani.com This approach has been successfully used to create self-crosslinkable polyvinyl alcohols with excellent water resistance. tmoritani.com

Similarly, self-crosslinking acrylic emulsions are produced by copolymerizing NBMA with acrylic monomers like butyl acrylate (B77674) and styrene (B11656), along with functional monomers such as methacrylic acid. google.comgoogle.com The incorporated carboxyl groups from the methacrylic acid can then react with the N-butoxymethyl groups during the curing process. google.com These self-crosslinking systems are highly valued in the coatings industry for producing films with improved acid etch resistance, mar resistance, and humidity resistance. google.com

The table below provides an overview of representative self-crosslinkable polymer systems.

Polymer BackboneFunctional Comonomer(s)Crosslinking ChemistryKey Application
Poly(vinyl alcohol)N-(n-butoxymethyl)-acrylamideHydroxyl group on PVA reacts with N-butoxymethyl groupWater-resistant films and fibers
Acrylic (Butyl Acrylate, Styrene)N-(n-butoxymethyl)acrylamide, Methacrylic AcidCarboxyl group on acrylic chain reacts with N-butoxymethyl groupAutomotive clear coats, industrial coatings
Acrylic EmulsionN-iso-butoxymethyl acrylamide (B121943), Methacrylic AcidSelf-condensation and reaction with carboxyl groupsAqueous emulsion coatings

This table summarizes information from various studies and patents on self-crosslinkable polymers. tmoritani.comgoogle.comgoogle.com

Comparative Analysis with Alternative Crosslinking Agents

Polymers functionalized with this compound (NBMA) offer a versatile platform for creating crosslinked networks. However, a comprehensive understanding requires a comparative analysis with other crosslinking technologies. This section evaluates NBMA against N-methylolacrylamide and its derivatives, isocyanate-based crosslinkers, and acetal-functionalized monomers, highlighting their respective chemistries, reaction conditions, and performance characteristics.

N-Methylolacrylamide and Related Derivatives

N-Methylolacrylamide (NMA) is a foundational crosslinking monomer, structurally related to NBMA. The primary distinction lies in the substituent on the nitrogen atom: a hydroxymethyl (–CH₂OH) group in NMA versus a butoxymethyl (–CH₂O(CH₂)₃CH₃) group in NBMA. This structural difference significantly influences their properties and applications.

Chemical Stability and Reactivity:

NMA's reactive hydroxymethyl group makes it less stable than NBMA, which can lead to premature crosslinking and reduced shelf life in resin formulations. The etherified nature of NBMA, along with other N-alkoxymethyl (meth)acrylamides, provides greater stability. However, this increased stability can also translate to lower reactivity for some etherified N-methylol monomers, which may not be suitable for applications requiring the high reactivity of NMA at industrial curing temperatures and times.

The crosslinking mechanism for both NMA and NBMA involves the reaction of the N-substituted group with active hydrogen-containing functional groups on other polymer chains, such as hydroxyl, carboxyl, or amide groups. In the case of NMA, this self-condensation reaction can release formaldehyde (B43269), a toxic byproduct. This is a significant drawback and a primary driver for the development of alternatives like NBMA.

Performance in Polymer Systems:

In applications such as modifying polyvinyl alcohol (PVAL), N-(alkoxymethyl)-acrylamides like NBMA have proven useful for producing self-crosslinkable PVALs with controllable crosslinking timing. Crosslinking does not occur during the alcoholysis step, unlike with NMA. A modified PVAL containing just 1.0 mol% of NBMA units can produce a crosslinked film with high resistance to boiling water, a low sol fraction (0.8%), and a swelling degree of 2.4 wt/wt. In contrast, NMA is unsuitable for this purpose due to its tendency to crosslink during the alcoholysis phase.

The butoxymethyl group in NBMA also imparts hydrophobicity, which can influence the properties of the resulting polymer. While this can be advantageous for water resistance, it may affect the solubility of the modified polymer in water, sometimes resulting in a cloudy appearance in solution.

FeatureThis compound (NBMA)N-Methylolacrylamide (NMA)
StructureContains a butoxymethyl (–CH₂O(CH₂)₃CH₃) group.Contains a hydroxymethyl (–CH₂OH) group.
StabilityMore stable, leading to better shelf life in formulations.Less stable, prone to premature crosslinking.
ByproductsCrosslinking occurs without formaldehyde release.Can release formaldehyde during crosslinking.
Reactivity in PVAL ModificationAllows for controlled, post-synthesis crosslinking.Causes premature crosslinking during alcoholysis.
HydrophobicityIncreased hydrophobicity due to the butoxy group.Less hydrophobic.

Isocyanate-Based Crosslinkers

Isocyanate-based crosslinkers are widely used to cure polymers containing active hydrogen atoms, such as polyols, forming highly durable polyurethane networks. While effective, they present challenges that NBMA-functionalized systems can overcome.

Reactivity and Handling:

Isocyanates are highly reactive and sensitive to moisture, which can complicate handling and storage. This reactivity can also be a disadvantage in aqueous systems like latex dispersions, where isocyanates tend to be chemically unstable. In contrast, NBMA offers greater stability in such systems. For instance, in aqueous emulsion polymerization, N-butoxymethyl(meth)acrylamide is preferred over lower alkoxy derivatives because the latter are highly reactive and can cause the reaction mixture to gel.

Performance and Applications:

Coatings cured with polyisocyanates generally exhibit excellent gloss and distinctness of image. However, they may not provide optimal mar and abrasion resistance. Self-crosslinkable compositions based on polymers containing N-alkoxymethyl (meth)acrylamides can yield coatings with improved mar resistance and acid etch resistance, making them particularly suitable for applications like automotive topcoats.

The crosslinking chemistry of isocyanates involves the reaction of the isocyanate group (-NCO) with hydroxyl groups to form urethane (B1682113) linkages. This is a different mechanism from the condensation reaction of the butoxymethyl group in NBMA. The choice between these systems often depends on the specific requirements of the application, including the desired pot life, curing conditions, and final film properties.

FeatureThis compound (NBMA) SystemsIsocyanate-Based Systems
Crosslinking ChemistryCondensation reaction of the butoxymethyl group with active hydrogens.Reaction of isocyanate groups with hydroxyl groups to form urethane linkages.
Moisture SensitivityRelatively stable in the presence of moisture.Highly sensitive to moisture, can lead to premature reaction.
Stability in Aqueous DispersionsGood stability, suitable for latex formulations.Chemically unstable in latex dispersions.
Key Performance AttributesImproved

Polymer Architecture and Structural Control in N Butoxymethyl Methacrylamide Derived Materials

Design and Synthesis of Linear and Branched Polymers

The architecture of polymers derived from N-(Butoxymethyl)methacrylamide (NBMA) can be tailored to be either linear or branched, which in turn dictates the macroscopic properties of the resulting materials. Linear polymers of NBMA are typically synthesized via conventional free radical polymerization. This method often employs thermal initiators such as 2,2'-azobisisobutyronitrile (AIBN) to initiate the polymerization of the NBMA monomer. tmoritani.com While this is a straightforward approach, it generally offers limited control over the polymer's molecular weight and leads to a broad distribution of chain lengths. nsf.gov

Branched architectures of poly(this compound) (PNBMA) can be achieved through several synthetic strategies. One common method is the copolymerization of NBMA with a multifunctional monomer that acts as a cross-linking agent. The introduction of this cross-linker leads to the formation of branch points and, at sufficient concentrations, to the development of a network structure. Another approach to creating branched PNBMA involves techniques that promote chain transfer to the polymer backbone, thereby initiating the growth of new polymer chains from the main polymer structure. researchgate.net The synthesis of a branched poly(methacrylamide) with diethylaminoethyl branches has been reported, demonstrating the feasibility of creating such complex structures. ingentaconnect.com

Control of Molecular Weight and Polydispersity in this compound Polymers

Achieving precise control over the molecular weight and polydispersity (a measure of the distribution of molecular weights) is essential for fine-tuning the performance of PNBMA-based materials. nsf.govnih.govresearchgate.net Reversible-deactivation radical polymerization (RDRP) techniques have emerged as powerful tools for this purpose. cumhuriyet.edu.tr

Reversible addition-fragmentation chain-transfer (RAFT) polymerization has been successfully employed for the controlled polymerization of various acrylamides. cumhuriyet.edu.trrsc.org This technique allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity values). nih.gov The success of RAFT polymerization relies on the selection of a suitable chain transfer agent (CTA) that facilitates a dynamic equilibrium between active and dormant polymer chains. nih.gov

Atom transfer radical polymerization (ATRP) is another versatile RDRP method that can be used for the controlled polymerization of acrylamides. cumhuriyet.edu.tr However, challenges can arise in the ATRP of N-substituted acrylamides due to the potential for the copper catalyst to complex with the amide group, which can interfere with the polymerization control. cmu.edu Despite these challenges, ATRP has been successfully applied to produce well-defined polymers from a range of monomers. mdpi.comnsf.gov

Below is a table summarizing the typical molecular weight and polydispersity control achievable with different polymerization methods for acrylamide-based polymers.

Polymerization TechniqueInitiator/Catalyst SystemTypical Molecular Weight ( g/mol )Polydispersity (Đ)
Free Radical PolymerizationAIBN10,000 - 200,000> 1.5
RAFT PolymerizationThiocarbonylthio compounds (e.g., CTP)5,000 - 100,000< 1.3
ATRPCopper/Ligand complexes10,000 - 150,0001.1 - 1.5

Formation of Block Copolymers and Complex Macromolecular Architectures

Synthesis of Poly(this compound)-Containing Block Copolymers

The development of controlled radical polymerization techniques has enabled the synthesis of complex macromolecular architectures, including block copolymers containing PNBMA segments. mdpi.comharth-research-group.org These techniques allow for the sequential addition of different monomers to create well-defined block structures. mdpi.com For example, a PNBMA block can be synthesized first and then used as a macroinitiator for the polymerization of a second monomer, resulting in a diblock copolymer. This approach has been used to create a variety of block copolymers with tailored properties. researchgate.netsquarespace.com The synthesis of block copolymers can also be achieved through the combination of different polymerization mechanisms. harth-research-group.org

Impact on Micellar and Nanostructure Formation in Solution

Amphiphilic block copolymers, which contain both hydrophilic and hydrophobic segments, can self-assemble into various nanostructures, such as micelles and polymersomes, when placed in a selective solvent. observatorioplastico.comnih.govmdpi.com Block copolymers containing PNBMA can be designed to exhibit this amphiphilic character. For instance, a diblock copolymer with a hydrophilic block and a hydrophobic PNBMA block can form core-shell micelles in an aqueous environment, where the PNBMA chains form the core. escholarship.org

Network Formation and Crosslink Density Control in Cured Systems

A key characteristic of PNBMA is its ability to undergo self-cross-linking at elevated temperatures, often in the presence of an acid catalyst, to form a durable network structure. tmoritani.com This cross-linking reaction proceeds through the butoxymethyl group, leading to the formation of covalent bonds between polymer chains. tmoritani.com

The density of the cross-links within the cured PNBMA network is a critical parameter that influences the material's mechanical properties, thermal stability, and solvent resistance. kpi.uaresearchgate.netnih.gov Several factors can be manipulated to control the crosslink density. The curing temperature and duration are primary variables, with higher temperatures and longer times generally resulting in a higher degree of cross-linking. The concentration of any added cross-linking agents also directly impacts the final crosslink density. kpi.ua Furthermore, the initial molecular weight of the PNBMA precursor can affect the network structure. By carefully controlling these parameters, the properties of the cured PNBMA material can be tailored to meet the demands of specific applications. nih.govresearchgate.net

Structure Property Relationships of N Butoxymethyl Methacrylamide Functionalized Polymers

Influence of N-Butoxymethyl Groups on Polymer Hydrophobicity and Solubility

The butoxymethyl group is inherently hydrophobic, and its introduction into a polymer backbone significantly influences the polymer's interaction with aqueous and organic solvents. The degree of this influence is directly related to the concentration of NBMA in the copolymer.

In copolymers, the butoxymethyl group contributes to a more hydrophobic nature compared to unmodified parent polymers like polyacrylamide. This increased hydrophobicity can be leveraged to control the dissolution kinetics of polymers. For instance, when N-(n-butoxymethyl)-acrylamide (a related compound, often abbreviated as BMAM) is copolymerized with vinyl acetate (B1210297) to create modified polyvinyl alcohols (PVALs), the solubility in water is markedly affected. While highly hydrolyzed PVALs modified with 1 to 3 mol% of BMAM units remain water-soluble, a copolymer containing 7.9 mol% of BMAM becomes insoluble in water, though it remains soluble in dimethyl sulfoxide (B87167). tmoritani.com This insolubility is attributed directly to the hydrophobic character of the butoxymethyl group. tmoritani.com

Even at lower concentrations where the polymer remains water-soluble, the hydrophobic effect of the butoxymethyl groups can be observed. Partially hydrolyzed PVAL samples with 2 mol% of BMAM units, for example, are soluble in water but yield a cloudy solution at room temperature, indicating reduced polymer-solvent interaction. tmoritani.com The amphiphilic nature imparted by N-(butoxymethyl)-2-propenamide can enhance a polymer's compatibility with both hydrophilic and hydrophobic substances. ontosight.ai

NBMA Content (mol%) Degree of Hydrolysis (%) Solubility in Water Reference
1.0 - 3.0High (e.g., 99.5)Soluble tmoritani.com
2.0Partial (83.1 - 88.1)Soluble (Cloudy Appearance) tmoritani.com
7.9High (99.1)Insoluble tmoritani.com
Interactive Data Table: Effect of N-(Butoxymethyl)methacrylamide (NBMA) content on the solubility of modified Polyvinyl Alcohol (PVAL) films.

Mechanical Properties Enhancement through Crosslinking Density

This compound is a self-crosslinkable monomer, a feature that is instrumental in enhancing the mechanical properties of polymers. The N-butoxymethyl groups can undergo condensation reactions with hydroxyl, carboxyl, or amide groups present in the polymer system, particularly under the influence of heat and acid catalysts, forming a robust three-dimensional network. specialchem.com This crosslinking restricts polymer chain mobility, leading to significant improvements in various mechanical attributes. ebeammachine.com

Mar resistance, the ability of a coating to resist damage from light abrasion, is a critical performance property for many applications, including automotive topcoats. google.compaint.org The incorporation of NBMA into acrylic polymers has been shown to be an effective strategy for improving this property. google.com The formation of a dense crosslinked network at the coating's surface increases its hardness and ability to withstand mechanical deformation. paint.org

Research indicates a strong correlation between the concentration of NBMA and the resulting mar resistance. To achieve sufficient mar resistance in coating systems, the N-alkoxymethyl (meth)acrylamide monomer is typically incorporated at levels of about 40% to 80% by weight of the total monomers. google.com Amounts below 40% by weight have been found to provide insufficient improvement in mar resistance. google.com Furthermore, adding up to 5% by weight of an acid-functional monomer like methacrylic acid can further enhance mar resistance. google.com

Property Test Condition Observation Reference
Mar Resistance< 40 wt% NBMA in polymerInsufficient mar resistance google.com
Mar Resistance40 - 80 wt% NBMA in polymerImproved mar resistance for topcoats google.com
Tensile StrengthFilm from N-MA functionalized dispersionImproved tensile strength researchgate.net
Interactive Data Table: Research findings on the mechanical properties of NBMA-functionalized polymers.

The creation of a crosslinked network structure physically prevents solvent molecules from penetrating the polymer matrix and dissolving the polymer chains. ebeammachine.com This leads to a marked improvement in resistance to both water and organic solvents. researchgate.net

In the case of modified PVAL films, crosslinking initiated by heat-treating the NBMA-containing polymer results in high resistance to boiling water. A film derived from a PVAL modified with just 1.0 mol% of N-(n-butoxymethyl)-acrylamide units exhibited a very low sol fraction (0.8%) and a limited swelling degree (2.4 wt/wt) after being soaked in boiling water, indicating a high degree of crosslinking and excellent water resistance. tmoritani.com Similarly, films produced from dispersions functionalized with N-methylol acrylamide (B121943), a related compound, show higher resistance to organic solvents. researchgate.net The crosslinked structure provides the necessary stability against swelling and dissolution. ebeammachine.comhardiepolymers.com

NBMA Content (mol%) Curing Condition Sol Fraction (%) Swelling Degree (wt/wt) Reference
1.0150°C for 20 min0.82.4 tmoritani.com
Interactive Data Table: Water resistance of a crosslinked PVAL film modified with this compound (NBMA).

Thermal Behavior of this compound Copolymers and Networks

In some systems, the bulky butoxymethyl group can increase the free volume and flexibility of the polymer chains, leading to a decrease in the Tg. For instance, n-butyl methacrylate (B99206) (nBMA) is known to lower the Tg of coatings, which enhances flexibility. mitsubishi-chemical.com However, when NBMA acts as a crosslinker, it restricts the mobility of the polymer chains. ebeammachine.com This restriction of molecular motion requires more energy for the transition from a glassy to a rubbery state, thereby increasing the Tg. ebeammachine.com In one study, incorporating 15 mol% of N-(Butoxymethyl)acrylamide into a polyacrylamide system was found to increase the Tg from 85°C to 105°C, indicating a more rigid structure due to restricted chain mobility. The measurement of Tg can be performed using various techniques, including Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA). mt.com

Polymer System NBMA Content (mol%) Base Tg (°C) Modified Tg (°C) Reference
Polyacrylamide1585105
Interactive Data Table: Example of Glass Transition Temperature (Tg) modulation by this compound (NBMA).

Crosslinking polymer chains generally enhances thermal stability. specialchem.comebeammachine.commarquette.edu The formation of a three-dimensional covalent network requires more energy to break down compared to the intermolecular forces in linear polymers. ebeammachine.com This results in increased decomposition temperatures.

Polymers functionalized with NBMA demonstrate this enhanced stability upon crosslinking. Thermogravimetric analysis (TGA) of NBMA-containing polyacrylamides has shown an increase in decomposition temperatures. For example, the temperature for 50% weight loss (T₅₀%) increased from 280°C to 320°C with the incorporation of NBMA. Studies on related crosslinked systems, such as those involving glycidyl (B131873) methacrylate, also confirm that functionalized and crosslinked structures can exhibit higher thermal stability compared to the initial linear copolymers. mdpi.com The enhanced stability of crosslinked structures prevents damage from temperature-induced phenomena and ensures reliable performance in environments exposed to higher temperatures. ebeammachine.com

Polymer System NBMA Content Decomposition Temp. (T₅₀%) Reference
Polyacrylamide (Control)0%280°C
Polyacrylamide with NBMAPresent320°C
Interactive Data Table: Enhancement of thermal stability in an NBMA-containing polymer.

Controlled Dissolution Kinetics and Swelling Behavior in Polymeric Materials

The incorporation of this compound into polymer structures provides a versatile method for modulating their physical properties, particularly their interaction with aqueous environments. The presence of the hydrophobic butoxymethyl group alongside the hydrophilic acrylamide backbone allows for fine-tuning of dissolution rates and swelling characteristics, which is critical for applications in coatings, adhesives, and advanced biomedical materials.

Controlled Dissolution Kinetics

This principle has been effectively applied in advanced manufacturing techniques like Polymerization-Induced Self-Assembly (PISA). acs.orgresearchgate.net In PISA processes, this compound is used to modulate the aqueous dissolution kinetics of the resulting polymeric structures. acs.org For example, a formulation containing 20 mol% of N-(Butoxymethyl)acrylamide (BAM) in an isopropanol/water mixture has been shown to achieve a controlled dissolution profile over a 72-hour period. This controlled erosion is crucial for applications requiring a gradual release of encapsulated substances or a defined material lifetime.

Table 1: Effect of N-(Butoxymethyl)acrylamide (BAM) Content on Polymer Dissolution Kinetics

BAM Content (mol%)Relative Dissolution Rate in Aqueous MediaTime for Controlled DissolutionPrimary Influencing Factor
Low (e.g., <10%)FasterShorterWeaker hydrophobic interactions
Moderate (e.g., 10-30%)SlowerExtended (e.g., up to 72 hours) Balanced hydrophilic-hydrophobic nature
High (e.g., >30%)Very Slow / InsolubleSignificantly ProlongedDominant hydrophobic interactions tmoritani.com

This table is generated based on research findings that demonstrate an inverse relationship between BAM content and dissolution rate. tmoritani.com

Swelling Behavior in Polymeric Materials

In crosslinked polymeric materials like hydrogels, this compound is a key component for controlling swelling behavior. The degree to which a hydrogel absorbs water is determined by the balance between the hydrophilicity of the polymer network and the constraints imposed by cross-links and hydrophobic domains.

Copolymers of this compound with more hydrophilic monomers, such as N,N-dimethylacrylamide, can exhibit temperature-dependent swelling behavior. The butoxymethyl group influences the polymer's lower critical solution temperature (LCST), making the resulting hydrogels responsive to changes in environmental temperature.

Detailed studies on polyvinyl alcohols (PVALs) modified with N-(n-butoxymethyl)-acrylamide (a structurally similar monomer) illustrate this principle effectively. The incorporation of even small amounts of the hydrophobic monomer can significantly alter the material's properties. For instance, a modified PVAL containing just 1.0 mol% of N-(n-butoxymethyl)-acrylamide units, when crosslinked, produced a film with high resistance to boiling water and a specific swelling degree. tmoritani.com However, increasing the mole fraction of the hydrophobic monomer to 7.9 mol% rendered the polymer insoluble in water, highlighting its powerful effect on polymer-solvent interactions. tmoritani.com

The swelling behavior of hydrogels is a complex phenomenon influenced by factors such as monomer composition, cross-link density (q), and the molecular weight between cross-links (Mc). tandfonline.comresearchgate.net In related acrylamide-based systems, it has been observed that swelling can initially increase with the content of a hydrophilic monomer before decreasing as other network effects become dominant. tandfonline.comresearchgate.net The diffusion of water into the polymer network is a critical aspect of these kinetics. tandfonline.com

Table 2: Swelling Properties of Polyvinyl Alcohol (PVAL) Modified with N-(n-butoxymethyl)-acrylamide (BMAM)

SampleBMAM in Copolymer (mol%)Degree of Hydrolysis (DH, mol%)Solubility in WaterSwelling Degree (wt/wt)
11.099.5Soluble2.4*
23.099.4SolubleNot Reported
37.998.6InsolubleNot Applicable
42.088.1Soluble (Cloudy Solution)Not Reported
52.083.1Soluble (Cloudy Solution)Not Reported

*Value obtained for a crosslinked film after being soaked in boiling water for one hour and stored in distilled water. tmoritani.com Data sourced from a study on self-crosslinkable PVALs. tmoritani.com

Theoretical and Computational Investigations of N Butoxymethyl Methacrylamide Systems

Quantum Chemical Approaches to Monomer Reactivity and Polymerization Kinetics

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricacies of chemical reactions at the molecular level. For a monomer like NBMA, these approaches could provide significant insights into its polymerization behavior.

Density Functional Theory (DFT) Calculations for Reaction Pathways

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the determination of reaction pathways. In the context of NBMA polymerization, DFT could be used to model the key elementary steps: initiation, propagation, chain transfer, and termination. Such calculations would involve optimizing the geometries of the monomer, the propagating radical, and the transition states for each step.

While specific DFT studies on NBMA polymerization pathways are not readily found in the current body of literature, research on related acrylamide (B121943) and methacrylate (B99206) monomers has demonstrated the utility of this approach. google.com These studies often focus on the influence of substituents on the electron distribution and steric hindrance around the vinyl group, which in turn affects the monomer's reactivity. For NBMA, the butoxymethyl group would be of particular interest in such an analysis.

Modeling Propagation Rate Constants and Activation Energies

A crucial outcome of DFT calculations is the ability to predict kinetic parameters, such as propagation rate constants (k_p) and activation energies (E_a). These parameters are vital for understanding and controlling the polymerization process. The activation energy for the propagation step can be calculated from the energy difference between the transition state and the reactants (propagating radical and monomer). The propagation rate constant can then be estimated using transition state theory.

Again, while specific modeled data for NBMA is not available, studies on similar monomers like n-butyl acrylate (B77674) have successfully employed these computational techniques to determine activation energies for various reaction steps, including backbiting and β-scission. nih.gov The application of these methods to NBMA would provide valuable data for kinetic modeling of its homopolymerization and copolymerization.

Solvent Effects on Polymerization and Crosslinking Kinetics

The choice of solvent can significantly influence polymerization and crosslinking reactions by affecting the stability of reactants, transition states, and growing polymer chains. Computational models are essential for understanding these complex interactions.

Explicit and Implicit Solvent Models in Computational Studies

Two primary approaches are used to model solvent effects: explicit and implicit models. whiterose.ac.ukresearchgate.netgoogle.com

Explicit solvent models involve the inclusion of individual solvent molecules in the simulation. This method can capture specific interactions, such as hydrogen bonding, but is computationally expensive.

Implicit solvent models (also known as continuum models) represent the solvent as a continuous medium with a defined dielectric constant. This approach is less computationally demanding and is effective for capturing bulk solvent effects.

Hybrid models, which combine a small number of explicit solvent molecules with an implicit solvent model, offer a compromise between accuracy and computational cost. whiterose.ac.uk Studies on the polymerization of other acrylamides have shown that both explicit and implicit models can provide valuable insights into the role of the solvent. google.com

Influence of Hydrogen Bonding and Association Complexes

Hydrogen bonding can play a critical role in the polymerization of acrylamide-type monomers, particularly in protic solvents. mdpi.comscribd.comtmoritani.comgoogleapis.comnih.gov The amide group of NBMA can act as a hydrogen bond acceptor, and this interaction can influence monomer reactivity and the conformation of the propagating chain. Computational studies can quantify the strength and geometry of these hydrogen bonds and their effect on the reaction kinetics. The formation of association complexes between the monomer, the propagating radical, and solvent molecules can also be investigated, providing a more detailed picture of the reaction environment.

Molecular Dynamics Simulations of Polymer Network Formation and Dynamics

Molecular dynamics (MD) simulations are a powerful tool for studying the structure and dynamics of polymer systems at the atomic and molecular level. uliege.be For polymers derived from NBMA, MD simulations could be used to investigate the formation of crosslinked networks and the dynamic properties of the resulting material.

MD simulations of polymer network formation typically involve modeling the polymerization and crosslinking reactions within a simulation box containing the monomer and initiator molecules. These simulations can provide information on the network topology, crosslink density, and the distribution of chain lengths.

Once a polymer network model is established, MD simulations can be used to study its dynamic properties, such as segmental motion, diffusion of small molecules within the network, and mechanical properties. For poly(N-(Butoxymethyl)methacrylamide), simulations could elucidate how the butoxymethyl side chains influence the polymer's flexibility, glass transition temperature, and its behavior as a material for various applications. While general methodologies for such simulations are well-established, specific studies applied to NBMA are not currently available in the literature.

Academic and Advanced Research Applications of N Butoxymethyl Methacrylamide Functional Polymers

Self-Crosslinkable Coating Compositions

In the field of polymer chemistry, N-(Butoxymethyl)methacrylamide is utilized to create self-crosslinkable polymeric materials. These compositions are particularly valuable in the coatings industry, where the ability to form a crosslinked network upon curing imparts enhanced durability, chemical resistance, and mechanical strength to the final film. google.com The self-crosslinking reaction, often catalyzed by heat or acid, eliminates the need for a separate crosslinking agent, simplifying formulation and application processes. google.comdss.go.th This one-component (1K) system offers advantages over traditional two-component (2K) systems, which require mixing before application and have a limited pot life. researchgate.net

Common co-monomers include:

Butyl acrylate (B77674)

Butyl methacrylate (B99206)

Styrene (B11656)

Alpha-methyl styrene dimer

The resulting product is a non-gelled addition polymer where the NBMA is present at levels typically ranging from 40% to 80% by weight. google.com N-butoxymethyl(meth)acrylamide is often preferred for these systems, especially in aqueous-based formulations, as the butoxy group provides a balance of reactivity and stability, preventing premature gelling in an aqueous medium. google.com When cured, these formulations produce a composite coating with superior protective properties, making them highly suitable for the demanding environment of automotive exteriors. google.com

A significant advantage of incorporating this compound into automotive clear coats is the remarkable improvement in acid etch and mar resistance. google.comjustia.com Acid etch refers to the damage caused by environmental factors like acid rain, while mar resistance is the coating's ability to withstand mechanical abrasions from sources such as car washes. justia.com

Research has demonstrated a direct correlation between the concentration of NBMA in the acrylic polymer and the performance of the cured coating. google.com Copolymers containing NBMA form robust, crosslinked networks that are more resistant to chemical attack and physical damage compared to conventional hydroxyl-aminoplast cured systems. google.com The data below, derived from patent literature, illustrates the impact of NBMA levels on coating performance.

Table 1: Effect of this compound (NBMA) Content on Clear Coat Properties

Example NBMA Level (%) NEMA Level (%) Original 20° Gloss 20° Gloss after Mar Test Acid Etch Rating*
13 50 0 88.1 70.7 1
14 50 0 89.1 45.1 2
15 25 25 88.2 74.7 3
16 (Control) 0 0 87.0 84.0 8

Note: Acid etch rating is on a scale where a lower number indicates better resistance. Data sourced from patent US5618586A. google.com

The results show that coatings formulated with 50% NBMA (Example 13) exhibit excellent acid etch resistance (rating of 1) and good mar resistance. google.com In contrast, the control example without NBMA showed poor acid etch resistance (rating of 8), highlighting the critical role of the self-crosslinking monomer. google.com

Development of Advanced Adhesives and Sealants

The same self-crosslinking capability that makes this compound effective in coatings also makes it a valuable component in the formulation of advanced adhesives and sealants. kowachemical.com Its inclusion as a monomer in polymer synthesis allows for the creation of materials with enhanced water resistance and mechanical strength. The N-butoxymethyl groups can react with functional groups on the substrate surface or within the polymer matrix itself to form a durable, crosslinked network. This enhances the cohesive and adhesive strength of the final product, making it suitable for a wide range of industrial applications.

Hydrogel Development and Responsive Polymer Systems

Beyond coatings and adhesives, this compound functional polymers are used in the development of advanced "smart" materials, such as responsive hydrogels. Hydrogels are hydrophilic polymer networks capable of absorbing large quantities of water. nih.gov Those that respond to environmental stimuli like temperature are of significant interest for biomedical applications. nih.gov

Copolymers of this compound, for instance with N,N-dimethylacrylamide (DMA), have been shown to exhibit temperature-dependent swelling behavior. This phenomenon is governed by the polymer's Lower Critical Solution Temperature (LCST). nih.gov Below the LCST, the polymer is hydrophilic and swells in an aqueous solution; above the LCST, it becomes hydrophobic and collapses, expelling water. nih.gov

The presence of the hydrophobic butoxymethyl group on the NBMA monomer plays a crucial role in modulating the LCST of the copolymer. By adjusting the ratio of NBMA to other more hydrophilic or hydrophobic co-monomers in the polymer chain, the LCST can be finely tuned. This allows for the design of hydrogels that are highly sensitive to specific temperature changes, a critical feature for creating responsive systems. researchgate.net

The ability of NBMA-containing copolymers to switch between a swollen and collapsed state based on temperature is a reversible process. acs.org This forms the basis for the design of thermoreversible hydrogels, which can transition from a solution to a gel and back again upon temperature cycling. nih.gov The formation of these reversible physical gels is driven by the phase transition of the temperature-responsive polymer blocks. acs.org This characteristic is particularly noteworthy for applications that require materials to change their state in a controlled manner in response to thermal cues.

Applications in Advanced Manufacturing and Fabrication Techniques

This compound (NBMA) functional polymers are increasingly being leveraged in sophisticated manufacturing and fabrication processes due to their unique chemical properties. The ability of NBMA to participate in controlled polymerization reactions and to impart tunable characteristics to the resulting polymers makes it a valuable component in the development of advanced materials for high-tech applications. These applications range from high-resolution 3D printing to the creation of temporary, functional structures in the field of biomaterials science.

Polymerization-Induced Self-Assembly (PISA) Printing

Polymerization-Induced Self-Assembly (PISA) has emerged as a powerful and efficient technique for the in-situ formation of block copolymer nano-objects at high concentrations. When combined with 3D printing technologies, such as digital light processing (DLP), it enables the fabrication of high-resolution, functional polymeric structures. In this context, this compound serves as a key monomer for modulating the properties of the printed materials, particularly their dissolution behavior in aqueous environments.

In a notable application, NBMA has been used to control the aqueous dissolution kinetics of 3D printed microneedles. ukri.org By incorporating NBMA as a hydrophobic comonomer with a hydrophilic monomer like acrylamide (B121943) in a PISA formulation, the dissolution rate of the resulting polymer can be precisely tuned. The polymerization is typically initiated from a macro-chain transfer agent (macro-CTA) in a suitable solvent, such as isopropanol. As the polymer chains grow, they become insoluble and self-assemble into various morphologies, which are then solidified by the 3D printing process.

Research has demonstrated that increasing the molar ratio of NBMA in the formulation enhances the hydrophobicity of the final polymer, thereby slowing its dissolution in physiological fluids. rsc.orgnih.gov This controlled dissolution is critical for applications like sustained drug delivery, where microneedle tips designed to dissolve slowly can remain embedded in the skin, releasing a therapeutic agent over an extended period. ukri.org The process allows for the fabrication of features as small as 27 micrometers. ukri.org The mechanical properties and curing times of these PISA-printed objects are also influenced by the architecture of the macro-CTA and the concentration of monomers like NBMA. rsc.orgnih.gov

Table 1: Representative PISA Formulation for 3D Printing with NBMA

ComponentRoleExample Concentration/RatioReference
AcrylamideHydrophilic, phase-separating monomerVaried to control properties ukri.orgrsc.org
This compound (NBMA)Hydrophobic comonomer to modulate dissolution10–30 mol% of total monomer content rsc.org
Highly Branched Multi-CTA ScaffoldMacro-chain transfer agent for RAFT polymerizationNot specified rsc.orgnih.gov
Isopropanol/WaterSolvent systemNot specified rsc.org
Photoinitiator (e.g., LAP)Initiates polymerization upon light exposureNot specified rsc.org
Photoabsorber (e.g., Phenol Red)Controls light penetration depthNot specified rsc.org

Fabrication of Sacrificial Scaffolds and Microchannels in Biomaterials Science

In the realm of biomaterials science and tissue engineering, creating complex, porous, and channeled structures that mimic natural tissues is a significant challenge. One advanced strategy involves the use of sacrificial materials, which are used to form a temporary template or scaffold. This scaffold is then embedded in a permanent biomaterial, and subsequently removed to leave behind a network of interconnected pores or microchannels. These channels are vital for nutrient and oxygen transport, as well as for guiding cell growth and tissue formation. google.comresearchgate.net

Polymers based on this compound are suitable for creating these sacrificial structures due to their potential for controlled dissolution. A key patent highlights the use of curable formulations containing "n-(butoxymethyl)prop-2-enamide" for fabricating 3D printed dissolvable and degradable patterned structures. mdpi.com These structures can be designed with intricate geometries, including internal cavities, flow channels, reservoirs, and hierarchical meshes. mdpi.com

The fabrication process involves 3D printing the NBMA-containing polymer into the desired sacrificial shape. This printed structure is then encased in a secondary, permanent biomaterial, such as a hydrogel. After the permanent material is crosslinked or solidified, the sacrificial NBMA-based polymer is dissolved and washed away using a suitable solvent, leaving behind a precisely defined, hollow architecture within the biomaterial scaffold. The ability to create these features is crucial for developing engineered tissues with integrated vascular-like networks. researchgate.net The thermoresponsive nature of some NBMA copolymers can also be exploited, where a change in temperature can trigger the dissolution of the sacrificial scaffold. mdpi.com

Table 2: Application of NBMA in Sacrificial Structure Fabrication

FeatureDescriptionCompound MentionedPotential ApplicationReference
Fabrication Method 3D Printingn-(butoxymethyl)prop-2-enamideCreation of complex internal features mdpi.com
Structure Type Dissolvable/Degradable Patterned Structuresn-(butoxymethyl)prop-2-enamideSacrificial templates for cavities, flow channels, reservoirs, inlets, outlets, hierarchical meshes mdpi.com
Removal Mechanism Solvent Dissolutionn-(butoxymethyl)prop-2-enamideManufacturing of products from thermosetting polymers, metals, ceramics, and composites mdpi.com
Potential End Use Biomaterials ScienceNot explicitly stated, but implied by channel/scaffold fabricationEngineering complex tissue scaffolds with integrated microchannels for nutrient and waste transport researchgate.netmdpi.com

Q & A

What are the optimal synthetic routes for N-(Butoxoxymethyl)methacrylamide, and how do reaction conditions influence yield and purity?

The synthesis of N-(Butoxymethyl)methacrylamide typically involves the reaction of methacryloyl chloride with butoxymethylamine or analogous nucleophiles. Key parameters include temperature control (0–5°C to minimize side reactions), solvent selection (e.g., anhydrous dichloromethane or tetrahydrofuran), and stoichiometric ratios to prevent oligomerization. Purification via column chromatography or recrystallization is critical to isolate the monomer from unreacted starting materials and by-products like N-alkylated derivatives. Studies on structurally similar methacrylamides highlight the importance of inert atmospheres to avoid moisture-induced degradation .

Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the vinyl proton signals (~5.3–6.1 ppm) and butoxymethyl group resonances. Fourier-Transform Infrared (FTIR) spectroscopy identifies characteristic carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%), while Mass Spectrometry (MS) validates molecular weight. For polymerized derivatives, Gel Permeation Chromatography (GPC) determines molecular weight distribution .

How does this compound perform in controlled radical polymerization (CRP) systems like RAFT or ATRP?

In Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, this compound requires chain transfer agents (CTAs) such as trithiocarbonates to achieve controlled molecular weights (Đ < 1.3). Optimal conditions include initiators like azobisisobutyronitrile (AIBN) at 60–70°C in dimethylformamide (DMF). The butoxymethyl group’s steric hindrance may slow propagation compared to unsubstituted methacrylamides, necessitating extended reaction times. Kinetic studies for analogous monomers show pseudo-first-order behavior, confirming controlled growth .

What strategies enhance the drug-loading efficiency of this compound-based copolymers in targeted delivery systems?

Copolymerization with hydrophilic monomers (e.g., N-(2-hydroxypropyl)methacrylamide) improves water solubility, while incorporating enzyme-cleavable linkers (e.g., glycylphenylalanylleucylglycine) between the polymer backbone and drug enables lysosome-specific release. Conjugation via ester or carbamate bonds balances stability and biodegradability. For example, HPMA copolymers achieve >10 wt% drug loading, with release kinetics modulated by linker hydrophobicity and polymer architecture (e.g., star vs. linear) .

How can this compound be functionalized to create stimuli-responsive materials for biomedical applications?

Introducing pH-sensitive groups (e.g., tertiary amines) or redox-responsive disulfide bonds into the side chain enables stimuli-triggered behavior. For instance, poly(this compound-co-N-(3-aminopropyl)methacrylamide) undergoes conformational changes at acidic pH, facilitating endosomal escape in gene delivery. Photoresponsive variants incorporate azobenzene or spiropyran moieties for light-controlled drug release .

What in vitro models are recommended for assessing the biocompatibility of this compound polymers?

Standard cytotoxicity assays include MTT or resazurin-based viability tests in human cell lines (e.g., HEK293, HeLa). For gene delivery applications, transfection efficiency is evaluated using luciferase or GFP reporter plasmids. Hemocompatibility studies (e.g., hemolysis assays with red blood cells) assess blood compatibility. Long-term toxicity is monitored via lactate dehydrogenase (LDH) leakage and apoptosis markers (e.g., caspase-3 activation) .

How do structural modifications of this compound copolymers influence their degradation by lysosomal enzymes?

Incorporating oligopeptide sequences (e.g., Gly-Phe-Leu-Gly) into the polymer backbone allows cathepsin B-mediated cleavage in lysosomes. Degradation rates depend on peptide length and hydrophobicity; tetrapeptides degrade 3–5× faster than dipeptides. Copolymers with high crosslinking density resist enzymatic breakdown, enabling sustained release profiles. In vivo studies in rodents show >80% polymer clearance within 72 hours when optimized for biodegradability .

What analytical challenges arise in quantifying residual monomers and by-products in this compound synthesis?

Common impurities include unreacted methacryloyl chloride, butoxymethylamine, and dimeric adducts. Gas Chromatography-Mass Spectrometry (GC-MS) quantifies volatile by-products, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) detects polar residues. Limits of detection (LOD) <10 ppm are achievable using reverse-phase HPLC with diode array detection. For polymeric samples, Soxhlet extraction with acetone removes unreacted monomers prior to analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.